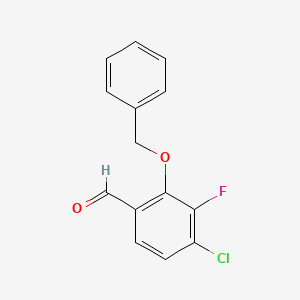

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde

Descripción

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde is a halogenated benzaldehyde derivative characterized by a benzyloxy group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 3-position on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatic aldehydes are often employed to construct complex molecules.

Propiedades

Fórmula molecular |

C14H10ClFO2 |

|---|---|

Peso molecular |

264.68 g/mol |

Nombre IUPAC |

4-chloro-3-fluoro-2-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C14H10ClFO2/c15-12-7-6-11(8-17)14(13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Clave InChI |

JVMVSVZASIVKRC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Cl)C=O |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde

Detailed Stepwise Preparation

Step 1: Preparation of 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

- Starting from 1,2-dichloro-4-nitrobenzene and m-fluorobenzyl alcohol.

- Reaction medium: 2,5-dimethylfuran.

- Base: Sodium hydride is added to deprotonate the alcohol and promote nucleophilic substitution.

- Reaction time: 1–5 hours, preferably 2–3 hours.

- Product: 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene.

Step 2: Reduction of Nitro Group to Amine

- The nitro compound is mixed with ammonium chloride, iron powder, and water.

- This reduction converts the nitro group to an amine, yielding 3-chloro-4-(3-fluorobenzyloxy)aniline.

Step 3: Formylation to Introduce Aldehyde Group

- The aromatic amine or phenol derivative is subjected to formylation, commonly via a Vilsmeier-Haack reaction.

- Reagents such as phosphorus oxychloride and dimethylformamide (DMF) are used.

- This step introduces the aldehyde group at the desired position on the aromatic ring.

Step 4: Purification and Characterization

- The crude product is purified by column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate.

- Structural confirmation is performed by spectroscopic techniques including proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Alternative Synthetic Routes and Modifications

- Benzylation of hydroxybenzaldehydes using benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 60 °C for 1.5 hours provides an efficient route to benzyloxybenzaldehydes, which can be further halogenated to introduce chlorine and fluorine substituents.

- Coupling reactions using palladium-catalyzed cross-coupling can also be employed to introduce aryl groups with fluorine substituents prior to benzylation and aldehyde formation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,2-dichloro-4-nitrobenzene, m-fluorobenzyl alcohol, NaH, 2,5-dimethylfuran | Room temp to reflux | 2–3 hours | Not specified | Nucleophilic aromatic substitution |

| 2 | Ammonium chloride, iron powder, water | Room temperature | Several hours | Not specified | Reduction of nitro to amine |

| 3 | Phosphorus oxychloride, DMF | 0–40 °C | Several hours | High | Vilsmeier-Haack formylation |

| 4 | Benzyl bromide, K2CO3, DMF | 60 °C | 1.5 hours | ~80 | Benzylation of hydroxybenzaldehyde |

Analytical Characterization

- ¹H NMR (CDCl₃, 400 MHz): Aldehyde proton typically appears as a singlet near δ 10.0 ppm; aromatic protons show multiplets between δ 6.8–7.6 ppm; benzylic methylene protons appear as singlets around δ 5.3 ppm.

- ¹³C NMR: Aldehyde carbon resonates near δ 188 ppm; aromatic carbons show characteristic shifts influenced by halogen substituents.

- IR Spectroscopy: Strong absorption near 1700 cm⁻¹ corresponding to the aldehyde C=O stretch.

- Mass Spectrometry: Molecular ion peak consistent with molecular formula C14H10ClFO2.

Summary of Research Findings

- The synthesis of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde is well-established through nucleophilic aromatic substitution, reduction, and formylation steps.

- Control of reaction parameters such as temperature, solvent, and reaction time is critical for maximizing product yield and purity.

- Benzylation of hydroxy-substituted intermediates in DMF with potassium carbonate and benzyl bromide is an efficient method for introducing the benzyloxy group.

- Spectroscopic data confirm the structure and purity of the synthesized compound.

- The presence of electron-withdrawing chlorine and fluorine atoms enhances the electrophilicity of the aldehyde group, influencing subsequent reactivity in synthetic applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: 2-(Benzyloxy)-4-chloro-3-fluorobenzoic acid.

Reduction: 2-(Benzyloxy)-4-chloro-3-fluorobenzyl alcohol.

Substitution: Products depend on the nucleophile used, such as 2-(Benzyloxy)-4-methoxy-3-fluorobenzaldehyde.

Aplicaciones Científicas De Investigación

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize 2-(benzyloxy)-4-chloro-3-fluorobenzaldehyde, we compare it with structurally related benzaldehyde derivatives, focusing on substituent effects, synthesis routes, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects: The benzyloxy group in 2-(benzyloxy)-4-chloro-3-fluorobenzaldehyde provides steric hindrance and moderate electron-donating effects, contrasting with the electron-withdrawing difluoromethoxy group in 4-(difluoromethoxy)-3-methoxybenzaldehyde, which lowers electron density at the aldehyde group, enhancing electrophilicity . The chlorine and fluorine atoms in the target compound increase polarity and may improve binding affinity in biological systems compared to non-halogenated analogs like 4-benzyloxybenzaldehyde .

Synthetic Routes :

- Analogous benzyloxy-substituted benzaldehydes (e.g., 4-(benzyloxy)-3-phenethoxybenzaldehyde) are synthesized via nucleophilic substitution using Cs₂CO₃ in dimethylformamide (DMF), followed by column chromatography . This method may apply to the target compound, though the presence of multiple halogens could necessitate optimized reaction conditions.

- In contrast, 4-(difluoromethoxy)-3-methoxybenzaldehyde is synthesized via reaction of 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate under basic conditions, highlighting the role of fluorinated reagents in introducing stable C-F bonds .

Physicochemical Properties: Solubility: The target compound’s solubility in organic solvents (e.g., ethyl acetate, DCM) is expected to be moderate, similar to 4-(benzyloxy)-3-phenethoxybenzaldehyde . However, 4-(difluoromethoxy)-3-methoxybenzaldehyde exhibits higher aqueous solubility (Log S = -1.7) due to its smaller substituents . Thermal Stability: Halogenated benzaldehydes generally exhibit higher melting points than non-halogenated analogs. For example, 4-(2-chloro-3-fluorophenoxy)benzaldehyde (MW 250.65) likely has greater thermal stability than 4-benzyloxybenzaldehyde (MW 212.24) due to increased molecular weight and halogen-induced intermolecular forces .

Actividad Biológica

2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol. This compound features a unique structural arrangement, characterized by a benzaldehyde functional group substituted with a benzyloxy group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 3-position on the benzene ring. The presence of halogen atoms and the benzyloxy group enhances its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.

The compound exhibits electrophilic aromatic substitution properties typical of halogenated aromatic compounds. Its synthesis can involve various methods, including nucleophilic substitution reactions or coupling reactions involving benzyloxy derivatives. The unique combination of substituents potentially enhances its lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological efficacy.

Biological Activity

While specific biological activity data for 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde is limited, related compounds with similar structures have been shown to possess significant pharmacological properties. Research indicates that halogenated benzaldehyde derivatives often exhibit:

- Antimicrobial Activity : Compounds with similar halogen substitutions have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Candida albicans . Preliminary studies suggest that 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde may exhibit comparable antimicrobial properties due to its structural features.

- Antitumor Activity : Studies on structurally analogous compounds have indicated potential anticancer effects, particularly against human tumor cell lines. For instance, derivatives containing halogens have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde, it is beneficial to compare it with related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Chloro-3-fluorobenzaldehyde | C7H4ClF | Lacks benzyloxy group; simpler structure. |

| 2-Benzyloxy-4-fluorobenzaldehyde | C14H11FO2 | Similar benzyloxy substitution; no chlorine. |

| 3-Chloro-5-fluorobenzaldehyde | C7H4ClF | Different halogen position; lacks benzyloxy. |

The presence of both chlorine and fluorine atoms along with the benzyloxy group distinguishes 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde from these compounds, potentially enhancing its reactivity and biological activity.

Case Studies

- Antimicrobial Studies : A study on thiocarboxyhydrazones showed that compounds with chloro and fluoro substitutions exhibited varying degrees of antimicrobial activity against C. albicans and E. coli. Specifically, compounds similar in structure to 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde demonstrated medium activity against these pathogens .

- Antitumor Research : Investigations into other halogenated benzaldehydes have revealed their potential in targeting vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in cancer proliferation. Compounds with similar substitutions have shown promising IC50 values against various cancer cell lines .

Q & A

Q. What synthetic strategies are commonly employed for preparing 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde, and what critical reaction parameters must be controlled?

- Methodological Answer : The compound is typically synthesized via multistep reactions involving protective group chemistry and halogenation. A common approach involves:

Benzyloxy Protection : Introducing the benzyloxy group to a phenolic precursor (e.g., 4-hydroxybenzaldehyde) using benzyl bromide under basic conditions.

Halogenation : Sequential chlorination and fluorination at specific positions. Chlorination may employ reagents like , while fluorination could use (diethylaminosulfur trifluoride) or halogen-exchange reactions.

Q. Which spectroscopic techniques are most effective for characterizing 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde, and what key spectral markers should researchers prioritize?

- Methodological Answer : A combination of spectroscopic methods is essential:

-

-NMR : Confirm substitution patterns via aromatic proton splitting. For example, the aldehyde proton appears as a singlet near 10.1 ppm, while benzyloxy methylene protons resonate as a singlet at ~5.1 ppm .

-

-NMR : Identifies fluorine environment; a single peak near -110 ppm (for aromatic F) confirms position 3 substitution.

-

FT-IR : Aldehyde C=O stretch (~1680–1700 cm) and C-F stretch (~1100–1250 cm) .

-

Mass Spectrometry (MS) : Molecular ion peak () to verify molecular weight.

- Data Table : Spectral Markers

| Technique | Key Peaks/Bands | Structural Insight |

|---|---|---|

| -NMR | 10.1 ppm (s, 1H, CHO) | Aldehyde group presence |

| -NMR | -110 ppm (s, 1F) | Fluorine at position 3 |

| FT-IR | 1690 cm (C=O) | Confirms aldehyde functionality |

Q. What are the recommended storage and handling protocols for 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde to ensure laboratory safety?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin/eye contact; wash immediately with water if exposed .

- Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data observed during characterization of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde derivatives?

- Methodological Answer : Discrepancies often arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings .

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal shifts at different temperatures.

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values to confirm substituent positions.

Q. What mechanistic insights govern the regioselective functionalization (e.g., chlorination/fluorination) in the synthesis of polyhalogenated benzaldehyde derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., benzyloxy) direct electrophilic substitution to activated positions. For example, the benzyloxy group at position 2 deactivates adjacent positions, favoring chlorination at position 4.

- Steric Hindrance : Bulky substituents (e.g., benzyloxy) block specific sites. Fluorination at position 3 may proceed via directed ortho-metalation strategies.

Experimental validation can involve isotopic labeling or kinetic studies .

Q. In the design of Schiff base metal complexes derived from 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde, what factors influence ligand-metal stoichiometry and complex stability?

- Methodological Answer : Key factors include:

- Ligand Denticity : The aldehyde and adjacent functional groups (e.g., hydroxyl) determine binding modes (monodentate vs. bidentate).

- Metal Ion Size/Charge : Smaller ions (e.g., ) favor 1:2 (metal:ligand) complexes, while larger ions (e.g., ) may form 1:1 structures .

- pH and Solvent : Stability is enhanced in aprotic solvents (e.g., DMF) and neutral pH.

Characterization via ESR (for paramagnetic metals) and fluorescence quenching studies can validate coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.